N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-7-18(23)22(13-14-8-5-6-11-20-14)19-21-16-10-9-15(24-4-2)12-17(16)25-19/h5-6,8-12H,3-4,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZRYOVFQVOACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Amide Formation: The final step involves the coupling of the ethoxybenzothiazole derivative with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to form the desired butyramide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioethers, amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiazole Core
Benzothiazole derivatives with varying substituents at the 6-position demonstrate distinct synthetic and functional behaviors:
- Electron-withdrawing groups (EWGs) : Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)benzamide () and N-(6-bromobenzo[d]thiazol-2-yl)acetamides () exhibit higher synthetic yields (up to 81%) due to enhanced reactivity in coupling reactions .
- Electron-donating groups (EDGs) : The ethoxy group in the target compound and analogs like PB8 () and 2c () may reduce reaction yields compared to EWGs but improve solubility and bioavailability. For example, PB8 (55% yield) showed moderate cytotoxicity, suggesting EDGs retain biological efficacy despite synthetic challenges .
Table 1: Substituent Impact on Key Properties
Functional Group Modifications
The butyramide group in the target compound differentiates it from acetamide or carboxamide analogs. Key comparisons include:
- Acetamide derivatives: PB8 () and compound 7 () feature acetamide linkages. PB8’s melting point (230°C) is lower than compound 7 (255.9°C), likely due to the latter’s bulky sulfamoylphenyl-quinazolinone moiety .
- Butyramide vs. cyclohexanecarboxamide : N-(6-Ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c, ) demonstrated cytotoxicity (IC₅₀ < 10 µM against A549 cells). The target compound’s butyramide chain may enhance lipophilicity and membrane permeability compared to rigid cyclohexane rings .
Table 2: Functional Group Influence on Bioactivity
Spectral and Physical Properties
- IR Spectroscopy : Ethoxybenzothiazole derivatives like PB8 show characteristic NH (3336–3169 cm⁻¹) and C=O (1680–1602 cm⁻¹) stretches, consistent with the target compound’s expected profile .
- Melting Points : Ethoxy-substituted compounds (e.g., PB8 at 230°C, compound 7 at 255.9°C) generally exhibit higher melting points than halogenated analogs (e.g., GB3 in , >300°C), likely due to hydrogen bonding and molecular symmetry .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an amide linkage to a pyridinylmethyl group. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with an appropriate carboxylic acid derivative.
- Amide Formation : The benzothiazole derivative is then coupled with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to yield the final product.
Biological Activity
This compound has been investigated for various biological activities, primarily due to the pharmacological properties associated with benzothiazole derivatives. Key findings include:
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, demonstrating potential as antibiotic agents .
| Study | Compound Tested | Activity | Result |
|---|---|---|---|
| Benzothiazole Derivatives | Antibacterial | MIC values as low as 50 μg/mL | |
| This compound | Antifungal | Effective against Candida species |
Cytotoxicity
The compound's cytotoxic effects have been evaluated against tumorigenic cell lines. Preliminary studies suggest selective cytotoxicity, which is crucial for cancer therapy development.
| Cell Line | IC50 (ng/mL) | Notes |
|---|---|---|
| WI-38 VA-13 | 32 | Potent against tumorigenic cells |
| Normal WI-38 | >500 | Minimal effect on normal cells |
The mechanism of action for this compound involves interaction with specific biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to enzymes such as urease, which is vital in various metabolic pathways.
Interaction Studies
Molecular docking analyses reveal that hydrogen bonding plays a significant role in the binding affinity of the compound to target enzymes, enhancing its biological efficacy.
Case Studies
Several studies have explored the biological implications of benzothiazole derivatives:
- Antiviral Properties : A study highlighted the potential of similar compounds in inhibiting viral replication, suggesting a broader application in antiviral drug development.
- Anti-inflammatory Effects : Research indicates that benzothiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions involving substituted benzo[d]thiazole precursors and pyridinylmethyl amines. For example, intermediates like 6-ethoxybenzo[d]thiazol-2-amine are reacted with activated butyramide derivatives under nucleophilic substitution conditions. Solvent choice (e.g., DMSO or DMF) and catalysts (e.g., triethylamine) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Key Data : Typical yields range from 40–70%, depending on stoichiometric ratios and reaction time (optimized at 12–24 hours).
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use multimodal characterization :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at C6 of benzothiazole, pyridinylmethyl integration).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at calculated m/z).
- IR spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of ethoxy group) confirm functional groups .
- Example : In analogous benzothiazole derivatives, ¹H NMR showed δ 7.8–8.2 ppm for aromatic protons and δ 4.1 ppm for ethoxy CH₂ .
Q. What pharmacological screening methods are applicable for evaluating bioactivity?
- Methodology :
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (ELISA), cytotoxicity (MTT assay), or antimicrobial activity (MIC determination).
- In silico docking : Molecular docking against targets like TNF-α or kinases using AutoDock Vina to predict binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in tautomerism studies?
- Challenge : DFT calculations may predict multiple tautomeric forms (e.g., amide vs. iminol tautomers), but experimental spectra (UV-Vis, fluorescence) often show dominance of one form.
- Methodology :
- Combine time-resolved spectroscopy (to track excited-state proton transfer) with solvent polarity studies (e.g., DMSO vs. water).
- Validate with variable-temperature NMR to observe equilibrium shifts .
- Example : For N-(benzo[d]thiazol-2-yl)picolinamide, DFT suggested two pathways, but fluorescence quenching in polar solvents confirmed excited-state proton transfer to the benzothiazole nitrogen .
Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?
- Approach :
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify critical parameters.
- In-line monitoring : Use HPLC or FTIR to track intermediate formation and byproduct generation.
- Case Study : In benzothiazole-diazenyl derivatives, reducing DMSO volume from 10 mL/g to 5 mL/g decreased dimerization byproducts by 30% .
Q. How can discrepancies between molecular docking predictions and in vitro binding assays be addressed?
- Root Cause : Docking may overlook solvation effects, protein flexibility, or allosteric binding pockets.
- Solutions :
- Perform ensemble docking (multiple protein conformations) and MD simulations to account for dynamic interactions.
- Validate with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics .
- Data : For thiazole-triazole hybrids, docking predicted strong binding to α-glucosidase (ΔG = −9.2 kcal/mol), but SPR showed weaker affinity (Kd = 12 µM), highlighting the need for dynamic modeling .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).
- Monitor degradation via HPLC and LC-MS to identify breakdown products .
- Key Finding : Analogous butyramides showed <5% degradation at pH 7.4 (37°C, 7 days) but >50% hydrolysis under acidic conditions (pH 2.0) .
Q. How do computational methods (e.g., DFT) align with experimental spectral data for structural validation?
- Workflow :
Calculate theoretical NMR/IR spectra using Gaussian09 or ORCA.
Compare with experimental data to identify deviations (e.g., solvent effects, tautomerism).
- Case Study : For N-(benzothiazol-2-yl)acetamide derivatives, DFT-predicted ¹³C NMR shifts deviated by <2 ppm from experimental values, confirming accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
